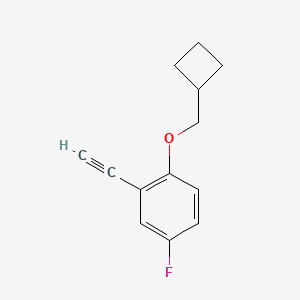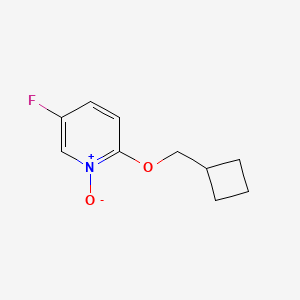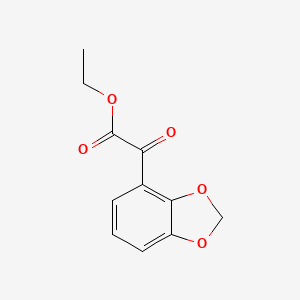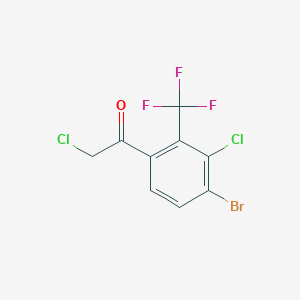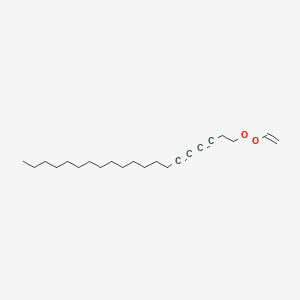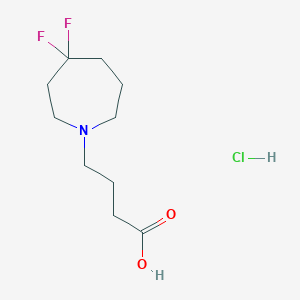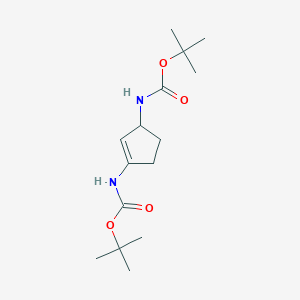
(3-tert-Butoxycarbonylaminocyclopent-2-enyl)-carbamic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-tert-Butoxycarbonylaminocyclopent-2-enyl)-carbamic acid tert-butyl ester: is a complex organic compound that features a cyclopentene ring substituted with tert-butoxycarbonyl (Boc) protected amino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-tert-Butoxycarbonylaminocyclopent-2-enyl)-carbamic acid tert-butyl ester typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. One common method involves the reaction of cyclopentene derivatives with Boc-protected amino acids under specific conditions. For instance, tert-butyl hydroperoxide can be used as an oxidizing agent to facilitate the formation of tert-butyl esters .
Industrial Production Methods
Industrial production of this compound often employs flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Análisis De Reacciones Químicas
Types of Reactions
(3-tert-Butoxycarbonylaminocyclopent-2-enyl)-carbamic acid tert-butyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed to modify the ester groups.
Substitution: Substitution reactions can occur at the amino groups, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and various reducing agents for reduction reactions. The conditions often involve mild temperatures and specific catalysts to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include modified esters and amino derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Aplicaciones Científicas De Investigación
(3-tert-Butoxycarbonylaminocyclopent-2-enyl)-carbamic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-tert-Butoxycarbonylaminocyclopent-2-enyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The Boc-protected amino groups can undergo deprotection under acidic conditions, revealing the active amino groups that can participate in various biochemical pathways. These pathways include enzyme inhibition and receptor binding, which are crucial for its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds share the Boc-protected amino groups and are used in similar applications.
tert-Butyl esters: These esters are commonly used in organic synthesis and share similar chemical properties.
Uniqueness
What sets (3-tert-Butoxycarbonylaminocyclopent-2-enyl)-carbamic acid tert-butyl ester apart is its unique cyclopentene ring structure, which provides additional stability and reactivity compared to other Boc-protected compounds. This makes it particularly valuable in the synthesis of complex organic molecules and in medicinal chemistry .
Propiedades
Fórmula molecular |
C15H26N2O4 |
|---|---|
Peso molecular |
298.38 g/mol |
Nombre IUPAC |
tert-butyl N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopenten-1-yl]carbamate |
InChI |
InChI=1S/C15H26N2O4/c1-14(2,3)20-12(18)16-10-7-8-11(9-10)17-13(19)21-15(4,5)6/h9-10H,7-8H2,1-6H3,(H,16,18)(H,17,19) |
Clave InChI |
QBHKQIWQXKXFRT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCC(=C1)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


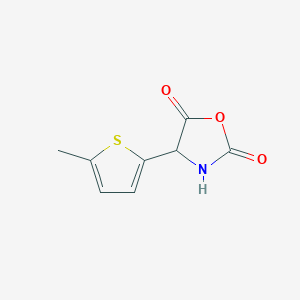
![(1S,4S)-2-Isobutyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid salt](/img/structure/B13721209.png)
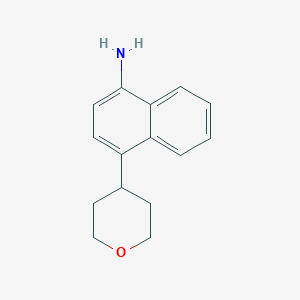
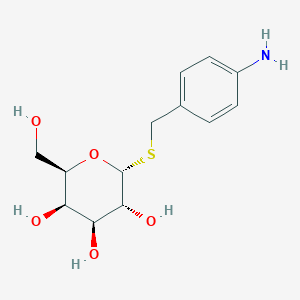
![Propane-2-sulfonic acid [4'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-2-yl]-amide](/img/structure/B13721224.png)
![tert-butyl (2R)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate](/img/structure/B13721229.png)
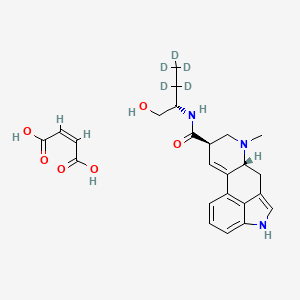
![(4E)-3-(chloromethyl)-4-[(6-methylpyridin-2-yl)methylidene]-1,2-oxazol-5(4H)-one](/img/structure/B13721242.png)
